molecular formula C14H15NO2S B2682894 N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide CAS No. 477762-29-1

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide

Cat. No.: B2682894
CAS No.: 477762-29-1
M. Wt: 261.34
InChI Key: GTPZIMJOJBVMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene core: Starting with a naphthalene derivative, the methoxy group is introduced via electrophilic aromatic substitution.

    Introduction of the cyclopropyl group: The cyclopropyl group is added through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Sulfinamide formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides or amines .

Scientific Research Applications

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-methoxy-1-naphthalenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-cyclopropyl-2-methoxy-1-naphthalenesulfide: Similar structure but with a sulfide group instead of a sulfinamide group.

    N-cyclopropyl-2-methoxy-1-naphthalenesulfoxide: Similar structure but with a sulfoxide group instead of a sulfinamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-cyclopropyl-2-methoxynaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-17-13-9-6-10-4-2-3-5-12(10)14(13)18(16)15-11-7-8-11/h2-6,9,11,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZIMJOJBVMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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